molecular formula C14H20N2O2 B14253286 Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- CAS No. 485843-94-5

Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-

Cat. No.: B14253286
CAS No.: 485843-94-5
M. Wt: 248.32 g/mol
InChI Key: QBZSVOIZNXIPLZ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-: is an organic compound with the molecular formula C15H17NO2. It is a white crystalline solid with a distinct odor . This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 2-(1-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can vary based on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design. It has been studied for its role in the synthesis of antiallergic and antiepileptic drugs .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine moiety in the structure is known to interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and piperidinyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

485843-94-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-amino-4-(2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C14H20N2O2/c15-14-10-13(5-4-12(14)11-17)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9,15H2

InChI Key

QBZSVOIZNXIPLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=C(C=C2)C=O)N

Origin of Product

United States

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